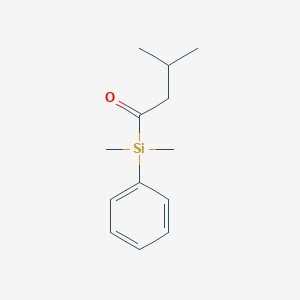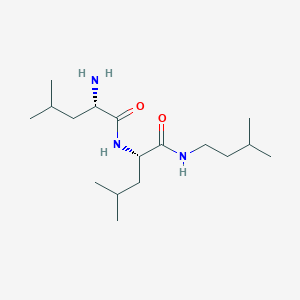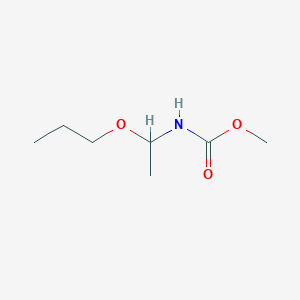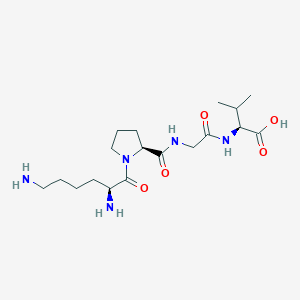
Bromozinc(1+) (3-methylphenyl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromozinc(1+) (3-methylphenyl)methanide is an organozinc compound that features a bromozinc cation coordinated to a 3-methylphenylmethanide anion. This compound is part of a broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Bromozinc(1+) (3-methylphenyl)methanide typically involves the reaction of 3-methylbenzyl bromide with zinc in the presence of a suitable solvent. One common method is to activate zinc powder with chlorotrimethylsilane, followed by the addition of 3-methylbenzyl bromide . The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity zinc and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.
化学反应分析
Types of Reactions
Bromozinc(1+) (3-methylphenyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromozinc group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound.
科学研究应用
Bromozinc(1+) (3-methylphenyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of Bromozinc(1+) (3-methylphenyl)methanide involves the formation of a reactive intermediate that can undergo various transformations. In coupling reactions, the compound typically forms a complex with a palladium catalyst, which facilitates the transfer of the aryl group to the target molecule . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Uniqueness
Bromozinc(1+) (3-methylphenyl)methanide is unique due to the presence of the 3-methylphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of certain organic compounds that require precise control over the reaction conditions and products.
属性
CAS 编号 |
195985-11-6 |
|---|---|
分子式 |
C8H9BrZn |
分子量 |
250.4 g/mol |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
AHUKIKHLUXYKCM-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC=C1)[CH2-].[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)

![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)


![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)




![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)


